![molecular formula C20H18O6 B371307 ethyl 2-{[2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl]oxy}acetate CAS No. 100064-06-0](/img/structure/B371307.png)
ethyl 2-{[2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl]oxy}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-{[2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl]oxy}acetate is an organic compound with the molecular formula C20H18O6 It is a derivative of chromone, a naturally occurring compound found in various plants
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl]oxy}acetate typically involves the reaction of 4-methoxyphenylacetic acid with 4-hydroxycoumarin in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for the efficient and cost-effective production of the compound in large quantities.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl]oxy}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 2-{[2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl]oxy}acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and cardiovascular disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 2-{[2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl]oxy}acetate involves its interaction with specific molecular targets and pathways. The compound can modulate various biological processes by binding to enzymes, receptors, and other proteins. This interaction can lead to changes in cellular signaling pathways, resulting in the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-methoxyphenylacetate: A structurally similar compound with different functional groups.
2-Methoxy-4-[(E)-[(4-methoxyphenyl)imino]methyl]phenyl acetate: Another related compound with similar chemical properties.
Uniqueness
Ethyl 2-{[2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl]oxy}acetate is unique due to its specific combination of functional groups and its potential applications in various fields. Its chromone backbone and methoxyphenyl group contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
ethyl 2-[2-(4-methoxyphenyl)-4-oxochromen-3-yl]oxyacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O6/c1-3-24-17(21)12-25-20-18(22)15-6-4-5-7-16(15)26-19(20)13-8-10-14(23-2)11-9-13/h4-11H,3,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVBSAHWAWBVFHF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(OC2=CC=CC=C2C1=O)C3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,2,6,6-Tetraphenyl[1,3]dioxolo[4,5-f][1,3]benzodioxole](/img/structure/B371224.png)
![(5Z)-5-[(2-methoxynaphthalen-1-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B371226.png)
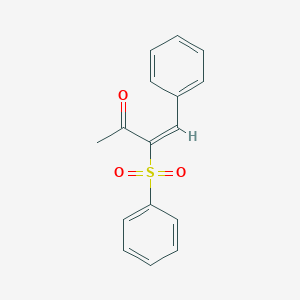
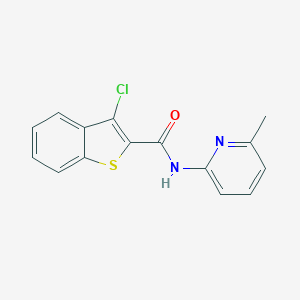
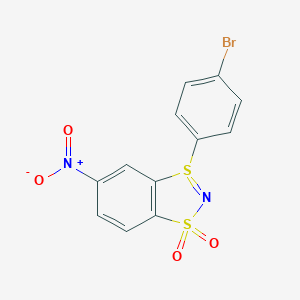
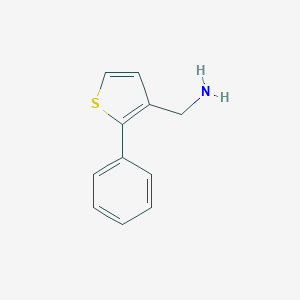
![N-[2-(5-chloro-1-benzothien-3-yl)ethyl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B371238.png)

![17-(1,5-dimethylhexyl)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl 3-bromopropanoate](/img/structure/B371241.png)
![2-[(3-chloro-1-benzothien-2-yl)carbonyl]-N-(4-chlorophenyl)hydrazinecarbothioamide](/img/structure/B371242.png)
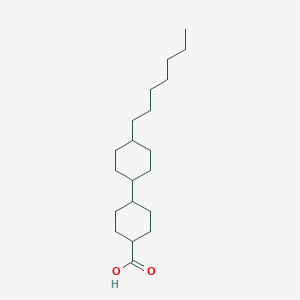
![4-{[4-(Tetradecylamino)-1-naphthyl]diazenyl}benzoic acid](/img/structure/B371246.png)
![4-[(4-tetradecylphenyl)diazenyl]naphthalen-1-amine](/img/structure/B371247.png)
![7-chloro-2-(2-hydroxyethyl)-2-methyl-2,3-dihydro-1H-[1]benzothieno[2,3-c]pyrrol-2-ium](/img/structure/B371248.png)
